N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(phenylsulfanyl)acetamide
Overview
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(phenylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienylacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Introduction of Substituents: The cyano, ethyl, and methyl groups can be introduced through various substitution reactions.
Formation of the Acetamide Group: The acetamide group can be formed by reacting the thienyl derivative with phenylthioacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The thienyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might exhibit biological activity, making it a candidate for drug development.
Medicine: Its derivatives could be explored for therapeutic properties.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(phenylsulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(phenylsulfanyl)acetamide: can be compared with other thienylacetamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and potential applications. The presence of the phenylthio group, for example, might impart unique properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-3-13-11(2)21-16(14(13)9-17)18-15(19)10-20-12-7-5-4-6-8-12/h4-8H,3,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXVXVOIZNUYHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CSC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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